molecular formula C6H7BrN2 B031645 4-Bromobenzene-1,2-diamine CAS No. 1575-37-7

4-Bromobenzene-1,2-diamine

Cat. No. B031645
CAS RN: 1575-37-7
M. Wt: 187.04 g/mol
InChI Key: WIHHVKUARKTSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromobenzene-1,2-diamine, also known as 4-Bromo-2-aminoaniline or 4-Bromo-o-phenylenediamine, is a chemical compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 . It can be obtained from 1,2-diaminobenzene via acetylation followed by bromination and alkaline hydrolysis .


Synthesis Analysis

The synthesis of 4-Bromobenzene-1,2-diamine involves acetylation of 1,2-diaminobenzene, followed by bromination and alkaline hydrolysis . In a recent synthetic strategy, the reaction of 4-bromobenzene-1,2-diamine with SOCl2 in the presence of Et3N as a base and dimethylformamide as a solvent afforded thiadiazole with an S-incorporated heterocyclic ring .


Chemical Reactions Analysis

4-Bromobenzene-1,2-diamine is used as a precursor in the production of tetra-dentate unsymmetrical Schiff base . It can also be used as a precursor for preparing fluorescent dipolar quinoxaline derivatives .


Physical And Chemical Properties Analysis

4-Bromobenzene-1,2-diamine is a solid with a melting point of 65-69 °C (dec.) (lit.) . It has a density of 1.7±0.1 g/cm3, a boiling point of 289.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Synthesis of Ruthenium Coordination Compounds

  • Application Summary: 4-Bromobenzene-1,2-diamine is used in the synthesis of novel tetradentate macrocyclic ligands and their Ru(III) complexes, which have demonstrated promising anticancer and antibacterial activity .
  • Methods of Application: The compounds were synthesized by condensation of 4-bromobenzene-1,2-diamine with dicarboxylic acid . Various spectroscopy equipment was used to characterize the compounds .
  • Results: The complexes’ geometrical structure was found to be distorted octahedral . The compounds showed significant bioactivity, which increased with chelation due to the process of charge transfer from metal to ligand .

Selective Synthesis of N-Arylbenzene-1,2-diamines

  • Application Summary: 4-Bromobenzene-1,2-diamine is used in the selective synthesis of N-arylbenzene-1,2-diamines .
  • Methods of Application: The selective synthesis of the 4-methoxy-N2-arylbenzene-1,2-diamines could be achieved through the 365 nm irradiation of the 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid under ambient nitrogen conditions in a quartz tube for 2.5 h .
  • Results: The study provided a simple preparation procedure and good stability of symmetrical azobenzenes as starting materials .

Synthesis of Quinoxaline Derivatives

  • Application Summary: 4-Bromobenzene-1,2-diamine is used in the synthesis of quinoxaline derivative 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, an essential intermediate to obtain the drug Erdafitinib .
  • Methods of Application: The synthesis involves using 4-bromobenzene-1,2-diamine and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one as raw materials .
  • Results: The quinoxaline derivative was synthesized in reasonably good yield .

Molecular Simulations

  • Application Summary: 4-Bromobenzene-1,2-diamine is used in molecular simulations .
  • Methods of Application: The compound’s structure and properties are analyzed using programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD .
  • Results: These simulations can provide valuable insights into the compound’s behavior at the molecular level .

Preparation of Fluorescent Dipolar Quinoxaline Derivatives

  • Application Summary: 4-Bromobenzene-1,2-diamine is used as a precursor for preparing fluorescent dipolar quinoxaline derivatives .
  • Methods of Application: The compound is used in the synthesis of these derivatives, which can find applications as potential emissive and electron-transport materials .
  • Results: The resulting fluorescent dipolar quinoxaline derivatives can be used in various applications, including in the field of optoelectronics .

Synthesis of 6-Bromo-2-Methylbenzimidazole

  • Application Summary: 4-Bromobenzene-1,2-diamine can also be used in the synthesis of 6-bromo-2-methylbenzimidazole .
  • Methods of Application: The compound is used as a starting material in the synthesis process .
  • Results: The resulting 6-bromo-2-methylbenzimidazole can be used in various chemical reactions as an intermediate .

Safety And Hazards

4-Bromobenzene-1,2-diamine is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and Skin Sens. 1 . It is toxic in contact with skin, harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation . Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Future Directions

4-Bromobenzene-1,2-diamine can be used as a precursor for preparing fluorescent dipolar quinoxaline derivatives, which can find applications as potential emissive and electron-transport materials . It can also be used in the synthesis of 6-bromo-2-methylbenzimidazole .

properties

IUPAC Name

4-bromobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-4-1-2-5(8)6(9)3-4/h1-3H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHHVKUARKTSBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80314531
Record name 4-bromobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromobenzene-1,2-diamine

CAS RN

1575-37-7
Record name 4-Bromo-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1575-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diamino-4-bromobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1575-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285110
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80314531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.157.782
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Diamino-4-bromobenzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKC7FT8YHS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

4-Bromo-2-nitroaniline (12 g, 55 mmol), 1% Pt/C (1.2 g) and THF (120 mL) were added to a 250 mL bottle. The reaction mixture was hydrogenated at a pressure of approximately 40 psig H2. The hydrogenation reaction mixture was monitored by HPLC until the Area % of 4-bromo-2-nitroaniliine was less than 1%. The reaction mixture was filtered and then concentrated to yield 10.6 g of 4-bromo-benzene-1,2-diamine (as a black oil that solidifies). 4-Bromo-benzene-1,2-diamine was used in the next step without further purification. 1H NMR (400 MHz, CDCl3) δ 3.28 (br, 4H), 6.54 (d, 1H), 6.77–6.81 (m, 2H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromo-2-nitroaniline 600 mg (2.76 mmol) was dissolved in 25 ml absolute ethanol and 2.72 g (14 mmol) SnCl2 was added. The mixture was refluxed overnight. Ethanol was removed in vacuo and the mixture basified with 2N NaOH to pH 11. Ether extraction, drying the ether-layer over anhydrous Na2SO4 and concentration in vacuo afforded 486 mg (2.6 mmol, 94% yield) of the crude 4-bromo-o-phenylenediamine which was used for the next step without characterization.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2.72 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 4-bromo-2-nitroaniline (1.0 eq) and SnCl2(2.2 eq) in EtOH was heated at reflux for 3 hours. After this time, the solution was poured onto ice, brought to pH 10 with 2M NaOH and extracted with Et2O. The combined organic layers were dried over MgSO4 and concentrated. The resulting brown oil was purified by silica gel chromatography (0-50% EtOAc:hexanes) to provide a light yellow solid. LC/MS m/z 187.1 (MH+), Rf 1.33 minutes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of o-phenylenediamine (5 g, 46.2 mmol), acetic acid (40 ml) and acetic anhydride (10.4 g, 102 mmol) was cooled in ice water, to which a solution of bromine (8.9 g, 55.4 mmol) in acetic acid (10 ml) was added and the reaction mixture was stirred for 40 minutes at 50°-55° C. and then the mixture was poured into a solution of sodium hydrogensulfite (1.5 g) in ice water (300 ml).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
8.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromobenzene-1,2-diamine
Reactant of Route 2
4-Bromobenzene-1,2-diamine
Reactant of Route 3
4-Bromobenzene-1,2-diamine
Reactant of Route 4
Reactant of Route 4
4-Bromobenzene-1,2-diamine
Reactant of Route 5
4-Bromobenzene-1,2-diamine
Reactant of Route 6
4-Bromobenzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.